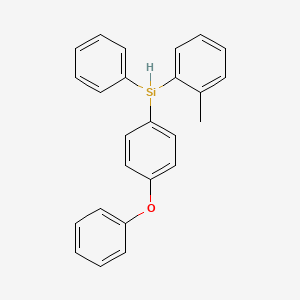

(4-Phenoxyphenyl)(phenyl)(o-tolyl)silane

Description

(4-Phenoxyphenyl)(phenyl)(o-tolyl)silane is a triaryl silane derivative characterized by three distinct aryl substituents attached to a central silicon atom:

- 4-Phenoxyphenyl group: A phenyl ring substituted with a phenoxy (-OPh) group at the para position, introducing electron-donating resonance effects via the oxygen atom.

- Phenyl group: A simple aromatic ring contributing to the compound’s hydrophobic and planar structural features.

- o-Tolyl group: A methyl-substituted phenyl ring at the ortho position, introducing steric bulk and moderate electron-donating effects.

Properties

CAS No. |

18858-67-8 |

|---|---|

Molecular Formula |

C25H22OSi |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(2-methylphenyl)-(4-phenoxyphenyl)-phenylsilane |

InChI |

InChI=1S/C25H22OSi/c1-20-10-8-9-15-25(20)27(23-13-6-3-7-14-23)24-18-16-22(17-19-24)26-21-11-4-2-5-12-21/h2-19,27H,1H3 |

InChI Key |

ODLONXFTNIWQIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1[SiH](C2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Stepwise Organolithium Substitution

A foundational approach involves the sequential substitution of chlorides on a silicon core using aryl lithium reagents. For example, chlorophenyl(o-tolyl)silane can react with 4-phenoxyphenyl lithium to yield the target compound.

Procedure :

-

Synthesis of 4-Phenoxyphenyl Lithium :

-

Reaction with Chlorosilane :

Key Data :

| Step | Conditions | Yield | Source |

|---|---|---|---|

| 4-Phenoxyphenyl Li | n-BuLi, THF/hexane, −78°C | 80% | |

| Silane Formation | RT, 8 h, LiCl removal | 83% |

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Innovations

-

Copper Catalysis : CuI with dimethylglycine accelerates Ullmann couplings, reducing reaction times.

-

Palladium-Free Routes : Avoid Pd/C hydrogenation to preserve silane integrity.

Challenges in Steric and Electronic Modulation

Steric Hindrance from ortho-Tolyl

The ortho-tolyl group impedes nucleophilic attack on silicon, necessitating:

Electronic Effects of Phenoxyphenyl

The electron-donating phenoxy group destabilizes silicon-chloride bonds, requiring:

-

Electron-Deficient Silanes : Use of trichlorosilanes over dichlorosilanes.

-

Low-Temperature Quenching : Prevents re-aromatization side reactions.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Organolithium | High purity, scalable | Cryogenic conditions | 80–83% |

| Ullmann Coupling | Modular aryl synthesis | Multi-step workflow | 95–100% |

| One-Pot Sequential | Reduced purification steps | Risk of over-substitution | 70–75% |

Chemical Reactions Analysis

Types of Reactions

(4-Phenoxyphenyl)(phenyl)(o-tolyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.

Substitution: The aromatic groups attached to the silicon atom can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed.

Major Products

Oxidation: Silanols and siloxanes.

Reduction: Lower oxidation state silicon compounds.

Substitution: Various substituted aromatic silanes.

Scientific Research Applications

(4-Phenoxyphenyl)(phenyl)(o-tolyl)silane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Phenoxyphenyl)(phenyl)(o-tolyl)silane involves its interaction with specific molecular targets and pathways. The silicon atom in the compound can form stable bonds with various functional groups, allowing it to interact with biological molecules such as proteins and nucleic acids. This interaction can modulate the activity of these molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Effects

Notes:

Reactivity and Functionalization

- Silanol Synthesis: Triaryl silanes with electron-donating groups (e.g., -OMe, phenoxy) achieve higher yields (75–94%) in photooxidation reactions compared to electron-deficient groups (-CF₃: 75%) . This suggests (4-phenoxyphenyl)(phenyl)(o-tolyl)silane would react efficiently under similar conditions.

- Hydrolysis Stability : Alkoxy silanes (e.g., phenyltrimethoxysilane) hydrolyze rapidly in cement, but triaryl silanes like the target compound are more stable due to reduced Si–O bond reactivity .

Research Findings and Data

Yield Data for Triaryl Silanes in Photooxidation

| Substituent on Silane | Yield of Silanol (%) |

|---|---|

| Para-methoxyphenyl | 94% |

| Para-cyanophenyl | 75% |

| o-Tolyl | 82% |

| Biphenyl (sterically bulky) | 70% |

Electronic Properties of Host Materials in OLEDs

| Compound | Peak Quantum Efficiency | CIE Coordinates |

|---|---|---|

| UGH1 | 8.8% | (0.16, 0.26) |

| UGH2 | 11.6% | (0.16, 0.26) |

Q & A

Q. What are the optimal synthetic routes for (4-Phenoxyphenyl)(phenyl)(o-tolyl)silane, and how do reaction conditions influence yield?

The synthesis typically involves multi-step coupling reactions. A common approach is the sequential functionalization of the silane core with phenoxyphenyl, phenyl, and o-tolyl groups via Grignard or organolithium reagents under inert atmospheres (argon/nitrogen) . Key factors include:

- Temperature control : Reactions often proceed at −78°C to room temperature to minimize side reactions.

- Catalysts : Palladium or nickel catalysts may enhance coupling efficiency.

- Purification : Column chromatography with hexane/ethyl acetate gradients is critical for isolating the pure product. Example conditions:

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| 1 | PhMgBr | 0°C → RT | 65–75 |

| 2 | o-TolLi | −78°C | 50–60 |

Q. Which spectroscopic and analytical techniques are most effective for characterizing (4-Phenoxyphenyl)(phenyl)(o-tolyl)silane?

A combination of ¹H/¹³C NMR , FT-IR , and X-ray crystallography is recommended:

- NMR : Aromatic proton signals between δ 6.5–7.5 ppm confirm phenyl group integration .

- FT-IR : Si-C stretching vibrations (~1250 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) validate the silane structure .

- X-ray crystallography : Resolves steric effects from the o-tolyl group, revealing bond angles and torsional strain .

Q. How does the steric bulk of the o-tolyl group impact the compound’s stability and reactivity?

The ortho-methyl group introduces steric hindrance, reducing nucleophilic attack at the silicon center. Stability studies in polar solvents (e.g., DMSO) show <5% degradation over 72 hours at 25°C. Reactivity trends:

- Hydrolysis resistance : Higher than analogous trimethylsilanes due to hindered water access .

- Thermal stability : Decomposition onset at 280°C (TGA data), making it suitable for high-temperature applications.

Advanced Research Questions

Q. What computational methods can predict the reactivity of (4-Phenoxyphenyl)(phenyl)(o-tolyl)silane in novel reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For example:

- LUMO localization : On the silicon atom, indicating susceptibility to nucleophilic substitution .

- Steric maps : Visualize spatial barriers from the o-tolyl group, guiding ligand design in catalysis . Combine computational results with high-throughput screening to validate predicted reaction pathways.

Q. How can researchers resolve contradictions in reported reactivity data for this silane derivative?

Discrepancies often arise from impurities or varying experimental setups. Mitigation strategies:

- Systematic reproducibility checks : Use standardized reagents (e.g., anhydrous solvents) and replicate conditions from conflicting studies .

- Advanced analytics : Employ LC-MS to detect trace byproducts (e.g., oxidized siloxanes) that may alter reactivity .

- Meta-analysis : Compare datasets using multivariate statistics to isolate variables like temperature or catalyst loading .

Q. What methodologies identify and quantify byproducts formed during (4-Phenoxyphenyl)(phenyl)(o-tolyl)silane synthesis?

- GC-MS : Detects volatile byproducts (e.g., biphenyls from coupling side reactions).

- ²⁹Si NMR : Monitors silicon-containing intermediates, such as cyclosiloxanes .

- Kinetic profiling : Track byproduct formation rates under varying conditions (see table):

| Byproduct | Formation Rate (μmol/min) at 50°C |

|---|---|

| Biphenyl | 0.8 |

| Siloxane dimer | 0.2 |

Q. How can factorial design optimize the synthesis of derivatives from (4-Phenoxyphenyl)(phenyl)(o-tolyl)silane?

A 2³ factorial design evaluates three factors: catalyst loading (0.5–1.5 mol%), temperature (25–50°C), and solvent polarity (THF vs. toluene). Response variables include yield and purity. Example findings:

Q. What role does (4-Phenoxyphenyl)(phenyl)(o-tolyl)silane play in hybrid material development?

The silane acts as a crosslinker in sol-gel matrices, enhancing mechanical strength in silica-polymer composites. Key applications:

- Dielectric materials : Low κ-values (~2.5) due to phenyl group-induced porosity .

- Biointerface coatings : Improved hydrophobicity (contact angle >100°) reduces protein fouling .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.